5-(furan-2-carbonyloxy)-2-[(1E)-[(4-methoxyphenyl)imino]methyl]phenyl furan-2-carboxylate
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Overview
Description
5-(furan-2-carbonyloxy)-2-[(1E)-[(4-methoxyphenyl)imino]methyl]phenyl furan-2-carboxylate is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-carbonyloxy)-2-[(1E)-[(4-methoxyphenyl)imino]methyl]phenyl furan-2-carboxylate typically involves multi-step organic reactions. The key steps may include:
Formation of the furan-2-carboxylate group: This can be achieved through esterification reactions involving furan-2-carboxylic acid and appropriate alcohols.
Introduction of the imino group: This step may involve the condensation of 4-methoxybenzaldehyde with an amine to form the imine linkage.
Coupling reactions: The final step may involve coupling the furan-2-carboxylate and imino-containing intermediates under specific conditions, such as the presence of catalysts or specific solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions may target the imino group, converting it to an amine.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dicarboxylic acid derivatives, while reduction may produce amine-containing compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions, facilitating various organic transformations.
Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology
Drug Development: Due to its unique structure, the compound may be investigated for potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Medicine
Therapeutics: Research may explore its use in developing new therapeutic agents targeting specific diseases.
Industry
Materials Science: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(furan-2-carbonyloxy)-2-[(1E)-[(4-methoxyphenyl)imino]methyl]phenyl furan-2-carboxylate would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(furan-2-carbonyloxy)-2-[(1E)-[(4-hydroxyphenyl)imino]methyl]phenyl furan-2-carboxylate
- 5-(furan-2-carbonyloxy)-2-[(1E)-[(4-chlorophenyl)imino]methyl]phenyl furan-2-carboxylate
Uniqueness
The unique combination of functional groups in 5-(furan-2-carbonyloxy)-2-[(1E)-[(4-methoxyphenyl)imino]methyl]phenyl furan-2-carboxylate may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[3-(furan-2-carbonyloxy)-4-[(4-methoxyphenyl)iminomethyl]phenyl] furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO7/c1-28-18-10-7-17(8-11-18)25-15-16-6-9-19(31-23(26)20-4-2-12-29-20)14-22(16)32-24(27)21-5-3-13-30-21/h2-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBHHSFZORHTGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=C(C=C(C=C2)OC(=O)C3=CC=CO3)OC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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